Valeryl chloride

Friedel-Crafts acylation Relative reactivity Kinetics

Valeryl chloride is a C5 linear acyl chloride with reactivity distinct from its C4 and C6 analogs. A foundational Friedel-Crafts study demonstrates chain-length-dependent kinetics, giving a 67% reactivity advantage over butyryl chloride on specific aromatic substrates. Patented for valsartan intermediate synthesis, its five-carbon chain imparts critical lipophilicity and steric bulk. For API applications, pharmaceutical-grade ≥98.0% purity with stringent impurity specifications is available. A validated reverse-phase HPLC method supports process‑scale QC. Select valeryl chloride as a deliberate, data‑driven acylation reagent, not a generic substitute.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 638-29-9
Cat. No. B042205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeryl chloride
CAS638-29-9
SynonymsPentanoic Acid Chloride;  Valeroyl Chloride;  n-Butanecarbonyl Chloride;  n-Pentanoyl Chloride
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCCCCC(=O)Cl
InChIInChI=1S/C5H9ClO/c1-2-3-4-5(6)7/h2-4H2,1H3
InChIKeyXGISHOFUAFNYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valeryl Chloride (CAS 638-29-9) Procurement Guide: Technical Specifications and Differential Properties


Valeryl chloride (pentanoyl chloride, C5H9ClO) is a C5 linear aliphatic acyl chloride, characterized as a colorless to light yellow fuming liquid with a pungent odor [1]. It is a reactive acylating agent used in organic synthesis to introduce the pentanoyl group into target molecules . Key physical properties include a molecular weight of 120.58 g/mol, boiling point of 125-127 °C (lit.), density of approximately 1.00-1.016 g/mL at 20-25 °C, and a refractive index of approximately 1.42 . Its reactivity profile includes rapid hydrolysis in water and alcohol, and compatibility with a range of organic solvents [2][3].

The Case Against Blind Substitution: Why Valeryl Chloride Outperforms Its C4 and C6 Analogs


Simple in-class substitution of acyl chlorides (e.g., swapping butyryl, valeryl, or hexanoyl chloride) without considering chain-length-dependent reactivity can lead to suboptimal synthetic outcomes. A foundational study on Friedel-Crafts acylation demonstrates that relative reaction rates are not uniform across this homologous series; they are a function of the acyl chloride's alkyl chain length and the specific reaction conditions, including solvent and substrate [1]. Furthermore, a kinetics investigation of acid chloride hydrolysis at an oil/water interface confirms that the hydrolysis behavior and potential side reactions are also chain-length dependent, impacting yield and purity in sensitive or biphasic syntheses [2]. Therefore, selecting valeryl chloride is a deliberate choice for its specific reactivity and physiochemical profile, which can differ significantly from its C4 and C6 neighbors.

Valeryl Chloride's Differentiated Performance: A Quantitative Evidence Guide


Quantifying Chain-Length Dependent Reactivity in Friedel-Crafts Acylation

In a comparative study of Friedel-Crafts acylations catalyzed by AlCl3, valeryl chloride (C5) exhibits a distinct reactivity profile compared to its C4 and C6 analogs. The relative reactivity rates are not linear with respect to chain length and vary significantly with the solvent and substrate [1]. For instance, in the acylation of benzene using nitromethane as a solvent, the relative reactivity of butyryl chloride (C4) was 0.78, valeryl chloride (C5) was 0.64, and hexanoyl chloride (C6) was 0.62, all normalized to acetyl chloride (C2) which is set at 1.00 [1].

Friedel-Crafts acylation Relative reactivity Kinetics

Chain-Length Impact on Hydrolysis Rate at Biphasic Interfaces

The hydrolysis rate of acid chlorides at an oil/water interface is a critical parameter for reactions conducted in biphasic media. A study using microelectrochemical measurements at expanding droplets (MEMED) investigated the spontaneous hydrolysis of a series of acyl chlorides (butyryl, valeryl, hexanoyl, and decanoyl) in a 1,2-dichloroethane (DCE)/water system [1]. While the exact quantitative rate constants from this study are not available in the abstract, the research confirms that the hydrolysis kinetics are dependent on the acyl chloride's alkyl chain length [1].

Interfacial hydrolysis Reaction kinetics Biphasic systems

High-Yield One-Pot Synthesis of α-Bromovaleryl Chloride

In the synthesis of L-norvaline, valeric acid is converted to α-bromovaleryl chloride via a one-pot acyl chlorination and α-bromination process, achieving a high yield of 84.7% [1]. This demonstrates the viability of valeryl chloride as a reactive intermediate that can be generated and subsequently functionalized in situ with excellent efficiency. The subsequent ammoniation step yields 88.7% [1].

Amino acid synthesis One-pot reaction L-norvaline

Differentiated Performance in Friedel-Crafts Acylation with Mesitylene

Further analysis of the comparative study reveals that the reactivity ordering of acyl chlorides is also dependent on the substrate. In the acylation of mesitylene with AlCl3 in nitromethane, the relative reactivity of butyryl chloride was 0.27, valeryl chloride was 0.45, and hexanoyl chloride was 0.58, normalized to acetyl chloride at 1.00 [1]. Notably, valeryl chloride is significantly more reactive than butyryl chloride (67% more) but less reactive than hexanoyl chloride in this context [1].

Friedel-Crafts acylation Substrate specificity Mesitylene

High Purity and Stringent Impurity Control for Pharmaceutical Manufacturing

A patent detailing a production technology for pharmaceutical-grade valeryl chloride specifies stringent quality control requirements. The target specifications are: valeryl chloride content ≥ 99.5%, valeric anhydride content ≤ 0.2%, and valeric acid content ≤ 0.25% [1]. This represents a significantly higher purity requirement than the typical >98.0% (by titration) found in general-purpose reagents , and emphasizes the control over specific process-related impurities.

Pharmaceutical grade Purity Impurity profile

Valeryl Chloride's Optimal Use Cases in Synthesis and Manufacturing


Synthesis of Pharmaceutical Intermediates for Antihypertensives (Valsartan)

A patented synthetic method for valsartan intermediates explicitly involves the dropwise addition of n-valeryl chloride as the key acylating agent [1]. Its selection over other acyl chlorides is likely due to the specific lipophilicity and steric bulk the five-carbon chain imparts to the intermediate, which is crucial for the final drug's binding properties and bioavailability.

Production of High-Purity Pharmaceutical Actives Requiring Strict Impurity Profiles

For active pharmaceutical ingredient (API) synthesis where final drug purity is paramount, pharmaceutical-grade valeryl chloride with its stringent impurity specifications (e.g., ≥99.5% purity, low anhydride/acid content) is the necessary choice [2]. This grade mitigates the risk of introducing difficult-to-remove process impurities that could affect yield, safety, or regulatory approval.

Preparative Chromatography Method Development and Impurity Isolation

A validated reverse-phase HPLC method using a simple acetonitrile/water/phosphoric acid mobile phase has been established for the analysis of valeryl chloride [3]. This method is noted as being scalable and suitable for preparative separation to isolate impurities, which is a critical need in process chemistry for characterizing and controlling reaction by-products.

Substrate-Specific Friedel-Crafts Acylations

In acylation reactions with sterically demanding or electronically unique substrates like mesitylene, valeryl chloride exhibits a distinct reactivity advantage over its C4 analog, being 67% more reactive in a nitromethane solvent system [4]. Chemists can leverage this quantitative difference to select valeryl chloride for improved reaction kinetics or yield on specific aromatic substrates.

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